![molecular formula C19H20BrNO3 B8515260 ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate](/img/structure/B8515260.png)
ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate
Übersicht
Beschreibung
ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, methyl groups, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-methylbenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-methylbenzoic acid.
Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 5-bromo-2-methylbenzoate.
Amidation: The ester is then reacted with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
Wissenschaftliche Forschungsanwendungen
ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The bromine atom and ester functional group play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological activity and effectiveness in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-bromobenzoate: Similar in structure but lacks the additional methyl and amino groups.
Ethyl 3,5-dimethylbenzoate: Similar in structure but lacks the bromine and amino groups.
Ethyl 4-aminobenzoate: Similar in structure but lacks the bromine and methyl groups.
Uniqueness
ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate is unique due to the presence of both bromine and amino groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C19H20BrNO3 |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate |
InChI |
InChI=1S/C19H20BrNO3/c1-5-24-19(23)14-8-12(3)17(13(4)9-14)21-18(22)16-10-15(20)7-6-11(16)2/h6-10H,5H2,1-4H3,(H,21,22) |
InChI-Schlüssel |
ARULFPACDPOJDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC(=C2)Br)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
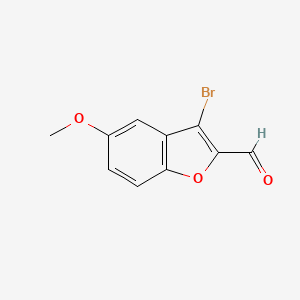
![4-[(11-Phenylundecyl)amino]benzoic acid](/img/structure/B8515185.png)


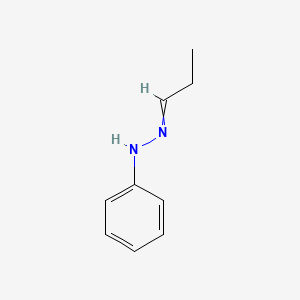

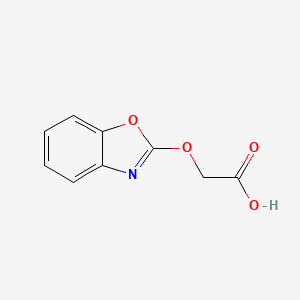
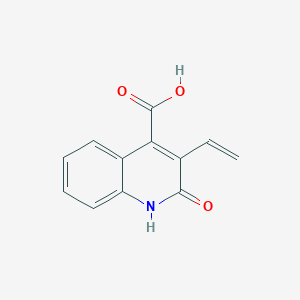


![9-Chloro-2,3-dihydro-[1,4]dioxino[2,3-f]quinolin-10-ol](/img/structure/B8515254.png)
![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}acetamide](/img/structure/B8515268.png)
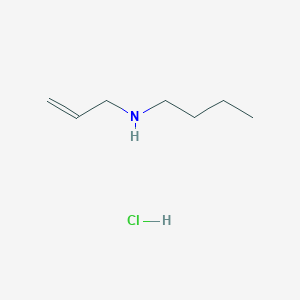
![N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-4-methoxybenzamide](/img/structure/B8515282.png)
